molecular formula C9H16ClNO2 B2709505 rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride CAS No. 2490323-06-1

rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride

Cat. No.: B2709505
CAS No.: 2490323-06-1
M. Wt: 205.68
InChI Key: PZIXRZCMZWKQHP-SLGZUKMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical and pharmaceutical research. This compound is characterized by its bicyclo[3.2.0]heptane core, which is a rigid and strained structure, contributing to its unique chemical properties.

Scientific Research Applications

rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions. This process involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong bases and electron-withdrawing N-protective groups are key factors in promoting the desired reactions and achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound with modified functional groups .

Mechanism of Action

The mechanism of action of rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-6(9)7(10)3-5-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7+,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXRZCMZWKQHP-SLGZUKMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1[C@@H](CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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